1-(2-Methyl-thiazol-4-ylmethyl)-piperazine dihydrochloride
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Overview
Description
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with piperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid catalysts such as hydrochloric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(4-methyl-1,3-thiazol-2-yl)ethanamine
- 2-bromo-3-(bromomethyl)thiophene
Uniqueness
1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride is unique due to its combination of a thiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C9H17Cl2N3S |
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Molecular Weight |
270.22 g/mol |
IUPAC Name |
2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12;;/h7,10H,2-6H2,1H3;2*1H |
InChI Key |
PBIBNOPOMJQDNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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